molecular formula C10H7FN2O3S B1440902 2-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid CAS No. 1273890-74-6

2-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid

Cat. No.: B1440902
CAS No.: 1273890-74-6
M. Wt: 254.24 g/mol
InChI Key: ZWNMUSTYMFNLLI-UHFFFAOYSA-N
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Description

2-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid is a compound that belongs to the class of 1,2,4-oxadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the fluorophenyl group and the oxadiazole ring in its structure imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture . The reaction conditions often require the use of stoichiometric amounts of reagents and specific temperatures to ensure the formation of the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to the modulation of biological pathways. The fluorophenyl group enhances the compound’s binding affinity and specificity towards its targets, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities.

    Fluorophenyl Compounds: Compounds containing the fluorophenyl group also show enhanced biological activity due to the presence of the fluorine atom.

Uniqueness

2-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid is unique due to the combination of the oxadiazole ring and the fluorophenyl group, which imparts distinct chemical and biological properties. This combination enhances its potential for various applications in medicinal chemistry, agriculture, and materials science.

Properties

IUPAC Name

2-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O3S/c11-7-3-1-2-6(4-7)9-12-10(16-13-9)17-5-8(14)15/h1-4H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNMUSTYMFNLLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NOC(=N2)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid
Reactant of Route 2
2-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid
Reactant of Route 3
2-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid
Reactant of Route 4
2-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid
Reactant of Route 5
2-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid
Reactant of Route 6
2-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid

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